Sub-Nanomolar Cereblon Binding Affinity and Picomolar Degradation Potency of Cemsidomide
Cemsidomide demonstrates exceptionally high target engagement and degradation efficiency. It binds cereblon (CRBN) with a Kd of 0.9 nM and an IC50 of 0.4 nM , values that are approximately two to three orders of magnitude lower than thalidomide's reported CRBN Kd of ~250 nM . This high-affinity binding translates directly into picomolar DC50 values for IKZF1/3 degradation .
| Evidence Dimension | Cereblon E3 ligase binding affinity |
|---|---|
| Target Compound Data | Kd = 0.9 nM; IC50 = 0.4 nM |
| Comparator Or Baseline | Thalidomide: Kd ≈ 250 nM |
| Quantified Difference | Cemsidomide binds cereblon with >277-fold higher affinity than thalidomide (Kd comparison) |
| Conditions | In vitro binding assays (WO2022032132A1) |
Why This Matters
This quantitative binding advantage underpins cemsidomide's enhanced degradation efficiency and antiproliferative activity at lower concentrations, providing a mechanistic basis for its superior potency relative to first-generation IMiDs.
